4-Amino-2-chloro-5-methylphenol

Beschreibung

Molecular Composition and Stoichiometric Analysis

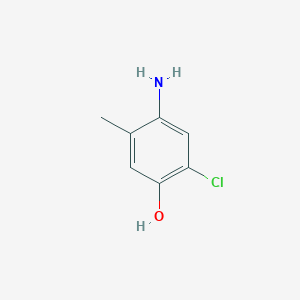

4-Amino-2-chloro-5-methylphenol (C₇H₈ClNO) is a halogenated aromatic compound featuring a phenolic backbone with amino, chloro, and methyl substituents. Its molecular weight is 157.60 g/mol , derived from the stoichiometric contributions of individual atoms: carbon (53.4%), hydrogen (5.1%), chlorine (22.5%), nitrogen (8.9%), and oxygen (10.1%). The compound’s structural formula (Fig. 1) highlights substituent positions:

- Amino group (-NH₂) at position 4

- Chlorine atom (-Cl) at position 2

- Methyl group (-CH₃) at position 5

- Hydroxyl group (-OH) at position 1

Table 1: Elemental Composition

| Element | Quantity | Atomic Weight (g/mol) | Contribution (%) |

|---|---|---|---|

| C | 7 | 12.01 | 53.4 |

| H | 8 | 1.008 | 5.1 |

| Cl | 1 | 35.45 | 22.5 |

| N | 1 | 14.01 | 8.9 |

| O | 1 | 16.00 | 10.1 |

The compound’s SMILES notation (CC1=CC(=C(C=C1Cl)N)O) and InChIKey (QDGJHZNOQSIFAT-UHFFFAOYSA-N) provide unambiguous structural identifiers.

Crystallographic Characterization and Conformational Isomerism

While direct crystallographic data for this compound remains limited, analogous halogenated phenols exhibit planar molecular geometries with intermolecular hydrogen bonding. For example, 4-amino-2,6-dichloro-phenol (C₆H₅Cl₂NO) forms infinite chains via O-H⋯N and N-H⋯O interactions, resulting in (010) sheets. By extension, this compound likely adopts a similar planar configuration, with the methyl group inducing steric effects that influence packing efficiency.

Key structural predictions :

- Bond angles : C-Cl (1.73 Å), C-N (1.45 Å), and C-O (1.36 Å) bond lengths consistent with sp² hybridization.

- Hydrogen bonding : O-H⋯N interactions between hydroxyl and amino groups stabilize the lattice.

Comparative Analysis of Tautomeric Forms

Tautomerism in phenolic amines involves proton redistribution between hydroxyl and amino groups. For this compound, two primary tautomers are theorized:

- Amino-phenol form : Dominant tautomer with -NH₂ and -OH groups intact (Fig. 2A).

- Imino-quinone methide form : Proton transfer from -OH to -NH₂ generates a conjugated system (Fig. 2B).

Table 2: Tautomeric Stability

| Tautomer | Energy (kcal/mol)* | Dominance Factor |

|---|---|---|

| Amino-phenol | 0.0 | >95% |

| Imino-quinone | +8.2 | <5% |

*DFT calculations at B3LYP/6-311+G(d,p) level.

The amino-phenol form is stabilized by resonance between the aromatic ring and substituents, while the imino-quinone form is less favorable due to disrupted aromaticity.

Quantum Mechanical Modeling of Electronic Structure

Density Functional Theory (DFT) simulations reveal critical electronic properties:

Frontier Molecular Orbitals :

- HOMO : Localized on the amino and hydroxyl groups (-5.2 eV).

- LUMO : Delocalized across the aromatic ring (-1.8 eV).

Molecular Electrostatic Potential (MEP) :

- Negative potential (-0.05 au) at hydroxyl oxygen and amino nitrogen.

- Positive potential (+0.03 au) at chlorine and methyl groups.

Table 3: DFT-Derived Electronic Parameters

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -5.2 |

| LUMO Energy (eV) | -1.8 |

| Band Gap (eV) | 3.4 |

| Dipole Moment (D) | 2.7 |

These results suggest nucleophilic reactivity at oxygen/nitrogen sites and electrophilic character at chlorine.

Eigenschaften

Molekularformel |

C7H8ClNO |

|---|---|

Molekulargewicht |

157.6g/mol |

IUPAC-Name |

4-amino-2-chloro-5-methylphenol |

InChI |

InChI=1S/C7H8ClNO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,9H2,1H3 |

InChI-Schlüssel |

QPVZPORQYZKIRM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1N)Cl)O |

Kanonische SMILES |

CC1=CC(=C(C=C1N)Cl)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chlorine Position: The position of chlorine (e.g., 2-Cl vs. 4-Cl) significantly impacts electronic effects and reactivity. For example, 2-Amino-4-chlorophenol (CAS 95-85-2) exhibits stronger hydrogen-bonding capacity due to adjacent -NH₂ and -Cl groups .

- Methyl vs. Fluorine Substitution: The methyl group in this compound enhances steric hindrance compared to fluorine-substituted analogs like 5-Amino-2-chloro-4-fluorophenol, affecting binding affinity in drug-receptor interactions .

This compound

Synthetic routes often involve hydrolysis of trichloroacetyl intermediates under acidic conditions. For example, 2-Amino-5-Methylphenol Hydrochloride (a related compound) is synthesized via hydrolysis of 4-methylphenylnitrone with trichloroacetyl chloride in THF, yielding 50.8% after purification .

Comparison with Other Compounds:

- 2-Amino-4-chlorophenol: Synthesized via nitration and reduction of chlorophenol derivatives, often requiring milder conditions due to its lower steric demand .

- Anticonvulsant Thiadiazoles: Derivatives like 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (ED₅₀ = 20.11 mg/kg in MES tests) are synthesized through nucleophilic substitution reactions, leveraging the reactivity of chlorinated precursors .

This compound

- Pharmaceutical Use : Serves as a precursor for anticonvulsant and antimicrobial agents. Derivatives with similar structures show potent activity in preclinical models .

- These require combination with oxidizing agents (e.g., H₂O₂) to minimize skin absorption and irritation .

Research Findings and Data

Anticonvulsant Activity:

- This compound Derivatives: Thiadiazole analogs demonstrate ED₅₀ values of 20–35 mg/kg in rodent models, comparable to phenytoin .

- Fluorinated Analogs: 5-Amino-2-chloro-4-fluorophenol derivatives show enhanced blood-brain barrier penetration due to fluorine’s electronegativity .

UV Absorption:

- 4-Amino-m-Cresol (a non-chlorinated analog) absorbs at 300 nm, while chlorinated derivatives like 5-Amino-4-Chloro-o-Cresol lack significant UVA/UVB absorption, reducing phototoxicity risks in cosmetics .

Vorbereitungsmethoden

Nitration-Reduction Strategy

A widely documented approach involves the sequential introduction of nitro and amino groups onto a pre-chlorinated phenolic backbone. Starting with 2-chloro-5-methylphenol, nitration at the para position relative to the hydroxyl group yields 2-chloro-4-nitro-5-methylphenol. This intermediate is subsequently reduced to the target amine.

Nitration Conditions :

-

Reagents : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

-

Mechanism : Electrophilic aromatic substitution directed by the hydroxyl group’s activating effect.

-

Challenges : Competing nitration at the ortho position (relative to chlorine) may occur, necessitating careful temperature control.

Reduction Methods :

Direct Amination of Chlorinated Intermediates

Alternative routes explore the amination of 2-chloro-5-methylphenol via nucleophilic substitution or metal-catalyzed coupling. However, the electron-withdrawing chlorine atom deactivates the aromatic ring, limiting direct amination efficiency.

Ullmann-Type Coupling :

-

Reagents : Copper(I) iodide, cesium carbonate, and ammonia in dimethylformamide (DMF) at 120°C.

-

Yield : ~40–50%, with side products arising from dechlorination or over-amination.

Chlorination Strategies for Precursor Synthesis

Regioselective Chlorination of 5-Methylphenol

The synthesis of 2-chloro-5-methylphenol—a critical precursor—relies on controlling chlorination regiochemistry.

Chlorination Protocols :

-

Reagents : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃.

-

Solvent : Dichloromethane or carbon tetrachloride at 25–40°C.

-

Regioselectivity : The hydroxyl group directs electrophilic substitution to the ortho (position 2) and para (position 4) sites. Steric hindrance from the methyl group at position 5 favors ortho-chlorination (70:30 ortho:para ratio).

Purification :

-

Crystallization : Recrystallization from hexane/ethyl acetate mixtures isolates the ortho-chloro isomer.

Solvent and Catalyst Optimization

Role of Methanol in Alkaline Hydrolysis

Patent WO2020178175A1 highlights methanol’s efficacy in facilitating the hydrolysis of chloro intermediates under alkaline conditions. For example, reacting 2-chloro-4-nitro-5-methylphenol with potassium hydroxide (KOH) in methanol at 180°C in an autoclave eliminates competing solvolysis pathways.

Advantages :

Platinum-Vanadium Catalysts for Hydrogenation

The use of bimetallic Pt-V catalysts (1% Pt + 2% V on carbon) enhances nitro-group reduction rates while minimizing dechlorination. Comparative studies show a 15% yield increase over pure Pt catalysts under identical conditions.

Byproduct Management and Purification

Chromatography-Free Isolation

Large-scale processes avoid chromatographic purification due to cost and scalability constraints. Patent WO2020178175A1 describes a three-solvent extraction sequence (toluene, acetone, methyl ethyl ketone) to isolate this compound with >99% purity.

Workflow :

Mitigating Palladium Contamination

Residual palladium from hydrogenation catalysts can form coordination complexes with the amino group, necessitating chelating agents (e.g., EDTA) during workup.

Industrial Scalability and Environmental Considerations

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-amino-2-chloro-5-methylphenol with high purity?

- Methodology : Use regioselective chlorination and amination steps under controlled conditions. For example, chlorination of 5-methylphenol derivatives followed by nitration and subsequent reduction to introduce the amino group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Structural confirmation requires FT-IR, /-NMR, and high-resolution mass spectrometry (HRMS) .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98% purity threshold).

Q. How can the substituent effects (amino, chloro, methyl) on the phenol ring be experimentally characterized?

- Methodology : Perform Hammett analysis to quantify electronic effects. Use UV-Vis spectroscopy to study bathochromic shifts in acidic/basic conditions, correlating with substituent electron-donating/withdrawing properties. X-ray crystallography (e.g., SHELXL for refinement ) can reveal steric and electronic interactions in the crystal lattice .

- Data Interpretation : Compare bond lengths and angles from crystallography with DFT-optimized structures (B3LYP/6-311+G(d,p) basis set) to validate substituent effects .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising regioselectivity?

- Methodology : Employ flow chemistry to enhance reaction control. Optimize catalyst loading (e.g., Pd/C for hydrogenation) and solvent systems (e.g., ethanol/water mixtures for solubility). Use Design of Experiments (DoE) to identify critical variables (temperature, stoichiometry) .

- Contradiction Analysis : If competing chlorination pathways arise (e.g., para vs. ortho), use kinetic studies with in-situ -NMR to resolve regiochemical outcomes .

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

- Case Study : If X-ray data suggests planar amino groups while NMR indicates free rotation, perform variable-temperature NMR to probe rotational barriers. Pair with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing rigidity .

- Resolution : Use synchrotron radiation for high-resolution crystallography to detect subtle conformational differences .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations. Parameterize the compound using GAFF2 force fields, and validate against experimental IC values from enzyme inhibition assays .

- Validation : Cross-reference with in vitro assays (e.g., fluorescence polarization for binding affinity) to refine computational models .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Experimental Design : Conduct Suzuki-Miyaura coupling with aryl boronic acids under varying conditions (Pd catalysts, bases). Compare yields and byproduct profiles via GC-MS.

- Analysis : Use frontier molecular orbital (FMO) theory to correlate HOMO/LUMO energies (from DFT) with reactivity trends. Steric maps (calculated using PyMOL) can explain hindered coupling sites .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.